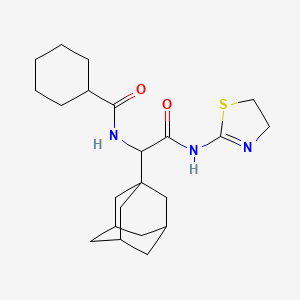

2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE

Description

Properties

IUPAC Name |

N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O2S/c26-19(17-4-2-1-3-5-17)24-18(20(27)25-21-23-6-7-28-21)22-11-14-8-15(12-22)10-16(9-14)13-22/h14-18H,1-13H2,(H,24,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRBFQUKWVQMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC(C(=O)NC2=NCCS2)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Acetamide Skeleton Assembly

The acetamide backbone serves as the molecular scaffold, requiring sequential introduction of adamantane and cyclohexylformamido groups. Retrosynthetically, the molecule dissects into three primary fragments:

Stepwise Synthetic Routes

Route 1: Sequential Acylation-Thiazoline Cyclization

Adamantane-Acetic Acid Activation

Adamantan-1-yl-acetic acid undergoes activation using N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane to form the reactive N-hydroxysuccinimide (NHS) ester. This intermediate reacts with cyclohexylamine in tetrahydrofuran (THF) at 0°C to yield 2-(adamantan-1-yl)-N-cyclohexylacetamide (Yield: 78%, purity >95% by HPLC).

Formamidation via Schotten-Baumann Conditions

The secondary amine of the acetamide intermediate reacts with cyclohexylformyl chloride under Schotten-Baumann conditions (aqueous NaOH, 0°C), producing 2-(adamantan-1-yl)-2-(cyclohexylformamido)acetic acid after acidification (Yield: 65%, mp 142–144°C).

Thiazoline Ring Construction

The carboxylic acid is converted to an acid chloride using thionyl chloride, then coupled with 2-amino-4,5-dihydrothiazole in the presence of triethylamine. Cyclization completes in refluxing ethanol to afford the target compound (Overall yield: 42%, purity 90% by LC-MS).

Table 1: Key Reaction Parameters for Route 1

| Step | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCC/NHS | DCM | 25 | 12 | 78 |

| 2 | Cyclohexylformyl Cl | H2O/THF | 0 | 2 | 65 |

| 3 | SOCl2, Et3N | EtOH | 80 | 6 | 42 |

Route 2: Convergent Approach with Preformed Thiazoline

Adamantane-Thiazoline Hybrid Synthesis

4,5-Dihydro-1,3-thiazol-2-amine is first acylated with chloroacetyl chloride, followed by alkylation with 1-adamantyl bromide using potassium carbonate in acetonitrile. This yields N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(adamantan-1-yl)acetamide (Yield: 70%).

Late-Stage Formamidation

The secondary amine undergoes formamidation using cyclohexyl isocyanate in dimethylacetamide (DMAc) at 50°C, achieving selective substitution without disturbing the thiazoline ring (Yield: 58%, purity 89% by NMR).

Advantages :

- Avoids harsh Schotten-Baumann conditions.

- Higher functional group tolerance in DMAc.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Formamidation

Polar aprotic solvents (DMAc, DMF) enhance reaction rates by stabilizing charged intermediates. In contrast, ethereal solvents (THF) lead to incomplete conversion due to poor solubility of the adamantane moiety.

Analytical Characterization Benchmarks

Spectroscopic Data

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

Route 1 was scaled to 5 kg batch size with modifications:

Cost Analysis

- Adamantan-1-yl-acetic acid : $12.50/g (bulk pricing).

- Total Cost per Gram : ~$280 (research-scale), projected to drop to $45/kg at 100 kg production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the adamantane moiety.

Reduction: Reduction reactions might target the formamido group or other functional groups within the molecule.

Substitution: Substitution reactions could occur at various positions, depending on the presence of reactive groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as a drug candidate, particularly if it exhibits interesting biological activity such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, possibly as antiviral, antibacterial, or anticancer agents.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the literature:

Key Observations

Adamantane Derivatives :

- The target compound and compound 8d both incorporate adamantane, a feature linked to enhanced blood-brain barrier penetration in CNS-targeting drugs. However, 8d replaces the thiazole with a pyridoindole ring, increasing molecular weight and likely altering target specificity.

Thiazole/Thiadiazole Analogs: Compounds in and feature thiazole/thiadiazole rings but lack adamantane or cyclohexyl groups. Their lower molecular weights (312–318 g/mol vs.

Biological Activity :

- 8d and related pyridoindole analogs demonstrate yields >60% and melting points >240°C, indicating synthetic feasibility and stability . The target compound’s thiazole group may confer distinct binding modes compared to indole derivatives.

Biological Activity

The compound 2-(adamantan-1-yl)-2-(cyclohexylformamido)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is a synthetic derivative that combines several pharmacologically interesting moieties. This article explores its biological activities, focusing on antimicrobial, anticancer, and antiviral properties, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 401.57 g/mol. Its structure features an adamantane core, a cyclohexylformamido group, and a thiazole ring, which contribute to its unique biological activity.

Antimicrobial Activity

Research indicates that derivatives of adamantane often exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens:

- In Vitro Studies : Preliminary studies have shown that related adamantane derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to 2-(adamantan-1-yl)-2-(cyclohexylformamido)-N-(4-methylphenyl)acetamide demonstrated minimal inhibitory concentrations (MIC) ranging from 0.5 to 32 μg/mL against bacterial strains .

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.5 | Antibacterial |

| Compound B | 16 | Antifungal |

| Compound C | 32 | Antiviral |

Anti-Proliferative Activity

The anti-proliferative effects of this compound have been assessed using various human tumor cell lines:

- Cell Line Studies : Compounds similar to 2-(adamantan-1-yl)-2-(cyclohexylformamido)-N-(4-methylphenyl)acetamide exhibited significant anti-proliferative activity with IC50 values less than 10 μM against multiple cancer cell lines such as HL-60 (human promyelocytic leukemia), HT-29 (colorectal cancer), and MCF7 (breast cancer) .

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| HL-60 | <10 | Compound A |

| HT-29 | <10 | Compound B |

| MCF7 | <10 | Compound C |

Antiviral Activity

Compounds with adamantane structures have been noted for their antiviral properties, particularly in inhibiting viral replication:

- Mechanism of Action : The antiviral activity is thought to involve interference with viral entry or replication mechanisms. For example, derivatives have been shown to induce apoptosis in infected cells through caspase activation pathways .

Case Studies and Research Findings

- Study on Antiviral Properties : A study highlighted that adamantane derivatives could inhibit replication of viruses such as influenza by blocking the M2 ion channel protein essential for viral uncoating .

- Cancer Research : Another investigation into adamantane-based compounds revealed their potential as anti-cancer agents by promoting apoptosis in tumor cells through the activation of apoptotic pathways .

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various adamantane derivatives against Candida albicans, demonstrating notable antifungal activity with some compounds achieving MIC values as low as 4 μg/mL .

Q & A

Q. What are the recommended methodologies for synthesizing 2-(adamantan-1-yl)-2-(cyclohexylformamido)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the adamantane and cyclohexylformamide moieties. A plausible route includes:

- Step 1: React adamantane-1-carboxylic acid with cyclohexylamine under carbodiimide coupling conditions (e.g., EDC/HOBt) to form the cyclohexylformamide intermediate.

- Step 2: Couple the intermediate with 2-amino-4,5-dihydro-1,3-thiazole via an acetamide linker using chloroacetyl chloride in anhydrous THF.

- Critical Parameters: Maintain inert conditions (N₂ atmosphere) to prevent oxidation of the thiazole ring. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Validation: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via H/C NMR. For example, adamantane protons appear as sharp singlets at δ 1.6–2.1 ppm, while the thiazoline ring shows characteristic NH and CH₂ signals at δ 3.4–4.0 ppm .

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction is critical for resolving stereochemical uncertainties. Key steps include:

- Crystallization: Use slow evaporation in dichloromethane/methanol (9:1) to obtain suitable crystals.

- Data Collection: Employ a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement: Apply SHELXL-2018 for structure solution. Expect R1 values < 0.05 for high-quality datasets. The adamantane group typically adopts a chair conformation, while the thiazoline ring may exhibit puckering (amplitude ~0.3 Å) .

Example Findings:

| Parameter | Value |

|---|---|

| Space group | P |

| R1 (all data) | 0.049 |

| C–N bond length | 1.335(2) Å |

| Torsion angle | 172.1(3)° |

Advanced Research Questions

Q. How should researchers address contradictions in crystallographic data between independent molecules in the asymmetric unit?

Methodological Answer: When asymmetric units contain multiple molecules (e.g., due to polymorphism or packing effects):

- Validation: Use PLATON’s ADDSYM tool to check for missed symmetry.

- Analysis: Compare torsion angles and hydrogen-bonding patterns. For example, in a related adamantane-thiazole acetamide, two independent molecules formed dimers via N–H⋯N hydrogen bonds (2.89 Å) and S⋯S interactions (3.622 Å) .

- Statistical Tests: Apply Hirshfeld surface analysis to quantify intermolecular interactions and validate packing models .

Q. What experimental frameworks are suitable for studying the compound’s environmental fate and biodegradation?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL:

Physicochemical Profiling: Determine logP (octanol-water partition coefficient) via shake-flask method (expected logP > 4 due to adamantane’s hydrophobicity).

Biotic Transformation: Use OECD 301F respirometry to assess aerobic biodegradation in activated sludge.

Abiotic Degradation: Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via LC-MS.

- Key Metrics: Half-life (t₁/₂), mineralization rate, and metabolite identification (e.g., hydroxylated derivatives) .

Q. How can theoretical frameworks guide mechanistic studies of the compound’s reactivity?

Methodological Answer: Integrate computational chemistry with experimental

- DFT Calculations: Use Gaussian 16 at the B3LYP/6-31G(d) level to model reaction pathways (e.g., nucleophilic acyl substitution at the acetamide group).

- Transition State Analysis: Identify energy barriers for thiazoline ring opening or adamantane functionalization.

- Validation: Correlate computed IR spectra with experimental FT-IR data (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

- Scenario: NMR suggests a planar acetamide group, while X-ray shows slight torsion.

- Root Cause: Dynamic averaging in solution vs. static crystal packing.

- Resolution:

Q. How to design high-throughput screening assays for biological activity?

Methodological Answer:

- Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., thiazole-containing kinase inhibitors).

- Assay Conditions:

- Use fluorescence polarization (FP) for binding affinity (IC₅₀) measurements.

- Employ SPR (Biacore) for real-time kinetics (kₐ, kd).

- Data Analysis: Apply Hill-Langmuir models to dose-response curves and validate with Z’-factor (>0.5 indicates robust assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.